High GR Binding Affinity with >10,000-Fold Selectivity Over Other Steroid Hormone Receptors
Velsecorat binds potently to the human glucocorticoid receptor (GR) with an IC50 of 0.9 nM [1]. In selectivity screening against other steroid hormone receptors, Velsecorat shows no significant binding to the progesterone receptor (PR), mineralocorticoid receptor (MR), androgen receptor (AR), or estrogen receptors α and β (ERα, ERβ) at concentrations up to 10 μM (IC50 > 10 μM) [1]. In contrast, the conventional ICS fluticasone propionate, while also a potent GR binder (Kd ~0.5 nM), exhibits measurable activity at other steroid receptors, and budesonide is known to activate PR and MR in addition to GR [2].
| Evidence Dimension | Selectivity for GR over other steroid hormone receptors |
|---|---|
| Target Compound Data | GR IC50 = 0.9 nM; PR, MR, AR, ERα, ERβ IC50 > 10 μM |
| Comparator Or Baseline | Fluticasone propionate: GR Kd ≈ 0.5 nM; exhibits activity at other steroid receptors. Budesonide: activates PR, MR, and AR in addition to GR. |
| Quantified Difference | Selectivity ratio > 11,000-fold for GR over other receptors |
| Conditions | Competitive binding assays in human GR, PR, MR, AR, ERα, ERβ |
Why This Matters
This high degree of receptor selectivity minimizes the risk of off-target steroid receptor-mediated adverse effects, distinguishing Velsecorat from conventional ICS and potentially providing a cleaner safety profile.
- [1] Hemmerling M, Nilsson S, Edman K, et al. Selective Nonsteroidal Glucocorticoid Receptor Modulators for the Inhaled Treatment of Pulmonary Diseases. J Med Chem. 2017;60(20):8591-8605. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. velsecorat ligand page. Available at: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9325 View Source
